molecular formula C26H20FNO5S B2935553 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 872199-35-4

8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2935553
CAS No.: 872199-35-4
M. Wt: 477.51
InChI Key: ZPJWJDIQFSGXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a synthetic quinoline derivative featuring a fused dioxane ring system (dioxinoquinoline core). The compound is characterized by two distinct substituents: a 4-ethylbenzoyl group at position 8 and a 4-fluorobenzenesulfonyl group at position 7.

Properties

IUPAC Name

(4-ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5S/c1-2-16-3-5-17(6-4-16)25(29)21-15-28-22-14-24-23(32-11-12-33-24)13-20(22)26(21)34(30,31)19-9-7-18(27)8-10-19/h3-10,13-15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJWJDIQFSGXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline, β-ketoesters, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the quinoline core .

Scientific Research Applications

8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The target compound’s 4-ethylbenzoyl group introduces steric bulk compared to the simpler benzoyl group in , which may hinder electrophilic substitution reactions.

Synthetic Pathways: The synthesis of quinoline derivatives like 4k relies on Pd-catalyzed cross-coupling, suggesting that the target compound could be synthesized via analogous methods with modified boronic acids or sulfonyl halides.

Physicochemical Properties :

  • The methoxy and chloro groups in 4k lower melting points (223–225°C) compared to the target compound’s predicted higher melting range (due to sulfonyl group rigidity).
  • The acetamide group in likely improves aqueous solubility relative to the target compound’s sulfonyl and benzoyl groups, which increase hydrophobicity.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of quinolines, characterized by a fused dioxin and quinoline structure. Its specific functional groups include an ethylbenzoyl moiety and a fluorobenzenesulfonyl group, which may influence its biological interactions.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈FNO₃S

Structural Features

  • Ethylbenzoyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Fluorobenzenesulfonyl Group : May contribute to selectivity in biological targets.

Anticancer Activity

Research indicates that compounds similar to 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HeLa5Cell cycle arrest
A5498Inhibition of proliferation

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of COX-2

A case study demonstrated that a related quinoline derivative reduced COX-2 expression in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research has also indicated antimicrobial effects against various bacterial strains. The presence of the sulfonyl group is hypothesized to enhance activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • DNA Intercalation : The planar structure of quinolines allows for intercalation into DNA, potentially disrupting replication and transcription.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammatory pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death.

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